Lucidenic-acid-B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lucidenic acid B involves complex biochemical pathways. The initial substrate, acetyl-coenzyme A, undergoes a series of enzymatic reactions to form various intermediates, eventually leading to the production of lucidenic acid B . Genetic engineering methods have been employed to express specific Ganoderma lucidum cytochrome P450 genes in Saccharomyces cerevisiae, which can modify lanosterol to produce lucidenic acid B .
Industrial Production Methods: Industrial production of lucidenic acid B is primarily achieved through the cultivation of Ganoderma lucidum. Bioengineering techniques, including the use of various growth media and nutrient substrates, have been developed to enhance the yield of lucidenic acids .
Chemical Reactions Analysis
Types of Reactions: Lucidenic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving lucidenic acid B include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products: The major products formed from these reactions include various derivatives of lucidenic acid B, which have been studied for their enhanced biological activities .
Scientific Research Applications
Chemistry: In chemistry, lucidenic acid B is used as a lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties .
Biology: In biological research, lucidenic acid B is studied for its effects on cellular processes, including apoptosis and cell cycle regulation .
Medicine: In medicine, lucidenic acid B has shown promise as an anti-cancer agent, inducing cytotoxicity in various cancer cell lines, including prostate, leukemia, liver, and lung cancer cells . It also exhibits anti-inflammatory, antioxidant, and neuroprotective properties .
Industry: In the industrial sector, lucidenic acid B is used in the development of functional foods and nutraceuticals due to its health-promoting properties .
Mechanism of Action
The mechanism of action of lucidenic acid B involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspase-9 and caspase-3, followed by the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, lucidenic acid B has been shown to inhibit the binding activity of angiotensin-converting enzyme 2 (ACE2), blocking the interaction between SARS-CoV-2 spike protein and human ACE2 .
Comparison with Similar Compounds
Lucidenic acid B is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Lucidenic acid A
- Lucidenic acid C
- Ganoderic acid A
- Ganoderic acid B
Compared to these compounds, lucidenic acid B has shown unique anti-cancer properties, particularly in inducing apoptosis in cancer cells . Its ability to inhibit ACE2 binding also highlights its potential in antiviral applications .
Properties
Molecular Formula |
C27H38O7 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(4S)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14+,15-,16-,23+,25-,26-,27-/m0/s1 |
InChI Key |
GYRDSOABOBCYST-ZDOXHRKXSA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |
Origin of Product |
United States |
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